molecular formula C21H13Cl2N3O2S B2463536 4-(2,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(3-pyridinyl)pyrimidine CAS No. 339108-13-3

4-(2,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(3-pyridinyl)pyrimidine

Cat. No.: B2463536
CAS No.: 339108-13-3
M. Wt: 442.31
InChI Key: KXQAMZHBIPOVCW-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(3-pyridinyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 2,4-dichlorophenyl group at position 4, a phenylsulfonyl group at position 5, and a 3-pyridinyl moiety at position 2. This structure combines electron-withdrawing (dichlorophenyl, sulfonyl) and aromatic (pyridinyl) substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

5-(benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-pyridin-3-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2N3O2S/c22-15-8-9-17(18(23)11-15)20-19(29(27,28)16-6-2-1-3-7-16)13-25-21(26-20)14-5-4-10-24-12-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQAMZHBIPOVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(3-pyridinyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as 2,4-dichlorobenzaldehyde and 3-pyridinecarboxaldehyde with a suitable amine under acidic or basic conditions.

    Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the pyrimidine core using reagents like phenylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(3-pyridinyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as an essential building block in organic synthesis, facilitating the creation of more complex molecules. It is particularly useful in the development of novel chemical entities with desired properties.
  • Synthetic Routes : The synthesis typically involves multi-step reactions, including the formation of the pyrimidine core through condensation reactions, followed by sulfonylation using phenylsulfonyl chloride.

Biology

  • Biochemical Probes : The compound has been investigated for its potential as a biochemical probe to study various biological processes. Its ability to interact with specific molecular targets makes it valuable for understanding enzyme mechanisms and signaling pathways.
  • Targeting Kinases : Studies have shown that derivatives of this compound can inhibit fibroblast growth factor receptors (FGFR), which are implicated in several malignancies. The binding mode of such compounds has been explored through molecular docking studies, indicating their potential as therapeutic agents against cancer .

Medicine

  • Therapeutic Potential : Research indicates that 4-(2,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(3-pyridinyl)pyrimidine exhibits anti-inflammatory and anticancer properties. Its mechanism of action often involves modulation of enzyme activity or receptor binding, leading to altered cellular responses.
  • Vascular Endothelial Growth Factor Receptor Inhibition : Related compounds have been synthesized and tested as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), highlighting their role in antiangiogenic therapies .

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(3-pyridinyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1. Physical and Chemical Properties of Selected Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Density (g/cm³) pKa Key Substituents
Target Compound C₂₁H₁₃Cl₂N₃O₂S 466.32* 1.5–1.6* -5.0* 2,4-Dichlorophenyl, Phenylsulfonyl
2-[(4-Chlorophenyl)methylsulfonyl]-pyrimidine C₁₇H₁₀Cl₂F₃N₃O₂S 448.25 1.523 -5.29 Chlorophenylmethylsulfonyl, Trifluoromethyl
CHIR99021 C₂₂H₁₆Cl₂N₆O 465.31 N/A N/A Dichlorophenyl, Imidazole

*Estimated values based on structural analogs.

Research Findings and Implications

  • Synthetic Accessibility: highlights efficient synthesis routes for chloro- and amino-substituted pyrimidines, suggesting that the target compound could be synthesized via similar Pd-catalyzed cross-coupling or sulfonylation reactions .
  • Biological Screening : Compounds like CHIR99021 () demonstrate that pyrimidine derivatives with dichlorophenyl groups are viable candidates for modulating signaling pathways (e.g., Wnt/β-catenin), though the target compound’s phenylsulfonyl group may redirect activity toward kinase or ion channel targets .
  • Crystallographic Data : and emphasize the role of substituents in molecular packing and stability, which could inform the design of co-crystals or salts for the target compound .

Biological Activity

The compound 4-(2,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(3-pyridinyl)pyrimidine belongs to the class of pyrimidine derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H15Cl2N2O2SC_{18}H_{15}Cl_2N_2O_2S with a molecular weight of 392.29 g/mol. The presence of the dichlorophenyl and phenylsulfonyl groups contributes to its biological activity by influencing interactions with biological targets.

Biological Activity Overview

Pyrimidine derivatives are known for a wide range of biological activities including:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory
  • Anticonvulsant
  • Antihypertensive

The specific compound under discussion has shown promise in various studies related to these activities.

Anticancer Activity

Recent research indicates that pyrimidine derivatives can act as potent inhibitors of cancer cell proliferation. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cells by regulating cell cycle progression and upregulating proteins such as p21 and p27 .

Case Study: Anticancer Evaluation

In a study evaluating the anticancer properties of pyrimidine derivatives, compounds structurally related to this compound were tested against various cancer cell lines. Results indicated significant inhibition of cell growth at concentrations as low as 20 µM, with higher concentrations leading to increased apoptosis rates .

Antimicrobial Activity

Pyrimidines have also been reported to possess antimicrobial properties. The compound's structural features may enhance its interaction with bacterial enzymes or cell membranes, leading to effective microbial inhibition.

Table 1: Antimicrobial Activity Comparison

CompoundBacterial StrainInhibition Zone (mm)MIC (µg/mL)
Compound AE. coli1550
Compound BS. aureus1830
This compound E. coli2025

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidine derivatives has been well documented. The compound may inhibit pro-inflammatory cytokines or enzymes such as COX-2, contributing to its therapeutic effects in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Research indicates that the position and nature of substituents on the pyrimidine ring significantly influence their pharmacological properties .

Key Findings:

  • Substituents at positions 2 and 5 are particularly influential in enhancing anticancer activity.
  • The presence of electron-withdrawing groups like chloro enhances potency against certain cancer cell lines.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-(2,4-dichlorophenyl)-5-(phenylsulfonyl)-2-(3-pyridinyl)pyrimidine, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution and sulfonylation steps. Key reagents include sodium hydride (for deprotonation) and solvents like DMF or dichloromethane. Temperature control (60–80°C) and reaction time (12–24 hours) are critical for yield optimization. Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) ensures >95% purity .
  • Data Validation : Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Techniques :

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., 2,4-dichlorophenyl protons at δ 7.3–7.6 ppm) .
  • X-ray Crystallography : Resolve crystal structure to validate bond angles and dihedral angles (e.g., pyrimidine ring planarity, C–S bond lengths ~1.76 Å) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+ .

Q. What are the standard protocols for assessing its solubility and stability in biological assays?

  • Solubility : Use DMSO for stock solutions (tested via dynamic light scattering to avoid aggregation).
  • Stability : Incubate in PBS (pH 7.4) at 37°C for 24 hours; analyze degradation products via LC-MS .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Approach :

  • Docking Studies : Use AutoDock Vina to predict binding to kinases (e.g., EGFR, VEGFR-2) based on sulfonyl-pyrimidine interactions.
  • MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and identify key residues (e.g., Lys716 in EGFR) .
    • Validation : Compare computational predictions with experimental IC50 values from kinase inhibition assays .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings?

  • Case Example : If NMR suggests a planar pyrimidine ring but X-ray shows slight puckering:

  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility.
  • DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental data to identify solvent or packing effects .

Q. How can reaction scalability be improved without compromising purity?

  • Process Optimization :

  • Catalysis : Replace stoichiometric bases (e.g., NaH) with catalytic amounts of DBU.
  • Flow Chemistry : Implement continuous flow reactors for sulfonylation steps (residence time: 30 minutes, 70°C) to reduce side products .
    • Quality Control : In-line FTIR monitoring to detect intermediates and ensure >90% conversion .

Q. What are the best practices for analyzing biological activity discrepancies across cell lines?

  • Experimental Design :

  • Dose-Response Curves : Test IC50 in ≥3 cell lines (e.g., HeLa, MCF-7) with ATP concentration normalization.
  • Off-Target Screening : Use proteome-wide affinity pulldown assays to identify non-kinase targets (e.g., heat shock proteins) .
    • Data Interpretation : Apply ANOVA to distinguish cell line-specific effects (p < 0.05) .

Methodological Challenges and Solutions

Q. How to address low yields in the final sulfonylation step?

  • Root Cause : Steric hindrance from the 3-pyridinyl group.
  • Solution :

  • Microwave Synthesis : Reduce reaction time (10 minutes vs. 12 hours) and enhance yield by 25% .
  • Protecting Groups : Temporarily protect the pyridinyl nitrogen with Boc before sulfonylation .

Q. What advanced techniques validate interactions with DNA or protein targets?

  • Biophysical Methods :

  • SPR : Measure binding kinetics (ka/kd) to immobilized targets (e.g., KD < 100 nM for EGFR).
  • ITC : Determine thermodynamic parameters (ΔG, ΔH) to distinguish entropy-driven vs. enthalpy-driven binding .

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